Oxolan-3-yl 3-bromo-4-fluorobenzoate
Description
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Properties
IUPAC Name |
oxolan-3-yl 3-bromo-4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO3/c12-9-5-7(1-2-10(9)13)11(14)16-8-3-4-15-6-8/h1-2,5,8H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJBREVWSGLLBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC(=O)C2=CC(=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Engineering of Oxolane Scaffolds: A Technical Guide for Medicinal Chemistry
Executive Summary: The Oxolane Advantage
In the landscape of modern drug discovery, the oxolane (tetrahydrofuran, THF) ring is not merely a solvent but a privileged pharmacophore. Unlike their acyclic ether counterparts, oxolanes offer a rigidified entropy profile that locks substituents into defined vectors, crucial for high-affinity ligand-protein binding.
This guide moves beyond basic textbook synthesis. It focuses on the stereocontrolled construction of functionalized oxolane building blocks—specifically targeting the 2,5-trans and 2,3-cis architectures common in polyether antibiotics (e.g., Monensin) and nucleoside analogs. We will explore the causality behind synthetic choices, ensuring that the protocols provided are scalable, reproducible, and chemically distinct.
Key Pharmacophoric Properties
| Property | Metric/Observation | Impact on Drug Design |
| Dipole Moment | ~1.75 D | Enhances solubility and H-bond accepting capability without H-bond donation. |
| Metabolic Stability | High (vs. acyclic ethers) | Resistance to oxidative dealkylation (CYP450) due to steric shielding of |
| Vector Projection | Defined | Allows precise positioning of pharmacophores (e.g., aryl, OH) in 3D space. |
| Lipophilicity | Moderate LogP | Balances permeability with aqueous solubility better than carbocycles. |
Strategic Synthesis Methodologies
The construction of the oxolane core requires selecting a method that aligns with the desired stereochemistry and substitution pattern. We categorize these into three primary "Generations" of synthesis.
Generation 1: Nucleophilic Substitution ( )
-
Mechanism: Intramolecular displacement of a leaving group (tosylate, mesylate, epoxide) by an alkoxide.
-
Limitation: often requires pre-installation of all stereocenters; Baldwin's rules (5-exo-tet) generally favor cyclization but can be slow.
Generation 2: Electrophilic Cyclization (The "Workhorse")
-
Mechanism: Activation of an alkene by an electrophile (
, , ) followed by internal capture by a hydroxyl group. -
Advantage: Creates two stereocenters in one step; the electrophile serves as a functional handle for further cross-coupling.
-
Stereocontrol: Predominantly trans-selective due to the steric bulk of the iodonium intermediate.
Generation 3: Transition-Metal Catalyzed (Pd/Ni/Co)
-
Mechanism: Oxidative cyclization or reductive coupling.
-
Advantage: Enantioselective catalysis (e.g., Wolfe Pd-catalyzed carboetherification) allows access to difficult cis-2,5 systems.
Visualization: Synthesis Decision Matrix
The following decision tree aids in selecting the optimal synthetic route based on substrate availability and target stereochemistry.
Figure 1: Strategic decision matrix for selecting oxolane synthesis pathways. Green nodes indicate preferred stereochemical outcomes.
Detailed Technical Protocol: Stereocontrolled Iodoetherification
This protocol is the industry standard for generating 2,5-trans-disubstituted oxolanes . It relies on the Bartlett-Knight modification, using thermodynamic control to ensure high diastereomeric ratios (dr).
Target: Synthesis of trans-2-(iodomethyl)-5-phenyltetrahydrofuran. Mechanism: The reaction proceeds via a cyclic iodonium ion. The pendant hydroxyl group attacks the activated alkene in a 5-exo-tet fashion. The trans selectivity arises to minimize steric clash between the phenyl ring and the iodomethyl group in the transition state.
Reagents & Equipment[1]
-
Substrate:
-hydroxy alkene (e.g., 1-phenyl-4-penten-1-ol). -
Iodine Source: Iodine (
) or N-Iodosuccinimide (NIS). Note: is preferred for atom economy in large batches. -
Base: Sodium Bicarbonate (
) or 2,4,6-collidine. Critical: Buffers the HI byproduct to prevent acid-catalyzed equilibration. -
Solvent: Acetonitrile (
) or . MeCN promotes a tighter transition state.
Step-by-Step Workflow
-
Preparation (0 min):
-
Charge a flame-dried round-bottom flask with 1-phenyl-4-penten-1-ol (1.0 equiv, 10 mmol) and dry MeCN (50 mL, 0.2 M).
-
Add anhydrous
(3.0 equiv). -
Cool the suspension to 0°C (ice/water bath). Cooling improves diastereoselectivity (dr).
-
-
Cyclization (0 - 2 hrs):
-
Add
(2.5 equiv) in portions over 15 minutes. The solution will turn dark purple/brown. -
Observation: The color should persist. If it fades rapidly, add more iodine.
-
Allow to warm to room temperature and stir for 2-4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc). The starting alcohol (
) should disappear; the less polar product ( ) appears.
-
-
Quench & Workup:
-
Cool back to 0°C.
-
Add saturated aqueous
(Sodium Thiosulfate) dropwise until the iodine color vanishes (turns pale yellow/colorless). -
Extract with
(3 x 50 mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).
-
Yield Expectation: 85-95%.
-
Stereochemistry: >20:1 trans:cis ratio (verify via NOESY NMR).
-
Mechanistic Visualization
The following diagram illustrates the stereochemical rationale (Chair-like transition state).
Figure 2: Mechanistic pathway of iodoetherification showing the progression from alkene activation to stereoselective ring closure.
Advanced Applications & Future Outlook
Palladium-Catalyzed Carboetherification
For substrates requiring cis-selectivity , the Wolfe protocol is superior. Using a
-
Key Insight: The reaction proceeds via syn-insertion of the alkene into the Pd-O bond, followed by reductive elimination, locking the substituents in a cis relationship [1].
Radical Deiodination
The iodo-oxolane produced in the protocol above is a versatile intermediate.
-
Protocol: Treat with
(or the greener Tris(trimethylsilyl)silane) and AIBN to remove the iodine, leaving a clean alkyl group. -
Substitution: The iodine can be displaced by azides (
) to generate amino-oxolane scaffolds [2].
Flow Chemistry Adaptation
Recent 2024-2026 advancements suggest that the iodoetherification is highly amenable to continuous flow reactors, significantly reducing the safety risks associated with large-scale iodine handling and exotherms [3].
References
-
Wolfe, J. P., et al. (2004).[1][2] "Stereoselective Synthesis of Tetrahydrofurans via Palladium-Catalyzed Carboetherification." Journal of the American Chemical Society, 126(9), 2700–2701. [Link]
-
Shaw, D. E. (2004). "Stereoselective Tetrahydrofuran Synthesis." University of Nottingham eTheses. [Link]
-
Masuda, M., et al. (2026). "Total Synthesis and Complete Stereochemical Assignment of the Marine Bromotriterpenoid (+)-Callicladol." Journal of the American Chemical Society. [Link](Note: URL represents the landing page for JACS recent articles).
-
Kang, S. H., & Lee, S. B. (1998). "Stereoselective synthesis of 2,5-disubstituted tetrahydrofurans via iodocyclization." Tetrahedron Letters, 39(16), 2361-2364. [Link]
Sources
Metabolic Stability of Tetrahydrofuran-3-yl Ester Prodrugs: A Technical Guide
Executive Summary
The tetrahydrofuran-3-yl (THF-3-yl) moiety represents a sophisticated "Goldilocks" promoiety in prodrug design. Unlike simple alkyl esters (methyl/ethyl) that often suffer from rapid, non-specific hydrolysis, or bulky tertiary esters (tert-butyl) that may prove metabolically recalcitrant, the THF-3-yl ester offers a tunable stability profile.[1] Its secondary carbon attachment provides steric shielding against premature degradation, while the cyclic ether oxygen introduces electronic inductive effects that modulate electrophilicity.[1] This guide details the mechanistic basis of THF-3-yl ester metabolism, stereochemical considerations, and the experimental protocols required to validate their stability in drug development.
Part 1: Structural & Mechanistic Rationale
The Physicochemical Advantage
The THF-3-yl group is structurally distinct from standard aliphatic esters due to two key factors:
-
Secondary Ester Linkage: The ester bond is formed at the 3-position, a secondary carbon. Steric hindrance at this position impedes the nucleophilic attack of water (chemical hydrolysis) and the catalytic serine residue of esterases (enzymatic hydrolysis) compared to primary esters.
-
Inductive Effect (-I): The oxygen atom within the THF ring exerts an electron-withdrawing inductive effect. This decreases the electron density on the ester carbonyl carbon, potentially increasing its susceptibility to nucleophilic attack relative to a carbocyclic analog (e.g., cyclopentyl ester).
Design Implication: The net metabolic stability is a trade-off between steric protection (slowing hydrolysis) and electronic activation (accelerating hydrolysis).
Enzymatic Hydrolysis: The CES1 vs. CES2 Paradigm
In humans, prodrug activation is primarily driven by Carboxylesterases (CES).[2][3] Understanding which isoform hydrolyzes your THF-3-yl prodrug is critical for predicting species differences and drug-drug interactions (DDIs).
-
hCES1 (Liver dominant): Prefers substrates with small alcohol groups and large acyl groups . It often struggles with bulky secondary alcohols.
-
hCES2 (Intestine dominant): Prefers substrates with large alcohol groups and small acyl groups . The THF-3-yl moiety, being a medium-sized cyclic alcohol, is often a superior substrate for CES2, facilitating activation in the intestinal epithelium during absorption.[1]
The Stereochemical Switch
The C3 position of the tetrahydrofuran ring is a chiral center. The (R)- and (S)-enantiomers of THF-3-yl esters exhibit distinct metabolic half-lives (
-
Enantioselectivity: Esterases possess chiral catalytic pockets. One enantiomer typically fits the "induced fit" model better, leading to a lower
and higher . -
Strategic Use: If a racemic prodrug is too unstable, isolating the "slow-hydrolyzing" enantiomer can extend the half-life. Conversely, if activation is too slow, the "fast" enantiomer can be selected.[1]
Part 2: Visualizing the Hydrolysis Pathway
The following diagram illustrates the bifurcation between enzymatic activation and chemical degradation, highlighting the critical role of the catalytic triad in serine hydrolases.
Figure 1: Mechanistic pathway of THF-3-yl ester hydrolysis.[4] Enzymatic cleavage proceeds via a serine-bound intermediate, while chemical hydrolysis is driven by solvent pH and nucleophiles.[1]
Part 3: Experimental Assessment Protocol
To rigorously evaluate the metabolic stability of THF-3-yl prodrugs, a tiered assay approach is required.
Tier 1: Chemical Stability (Buffer)
Objective: Determine non-enzymatic degradation rates (pH 1.2, 7.4). Method:
-
Incubate prodrug (10 µM) in PBS (pH 7.4) and SGF (pH 1.2) at 37°C.
-
Sample at t=0, 15, 30, 60, 120 min.[1]
-
Critical: Ensure the THF-3-yl byproduct does not undergo ring-opening or rearrangement under acidic conditions.
Tier 2: Biological Matrix Stability (Plasma/S9)
Objective: Assess aggregate enzymatic hydrolysis. Protocol:
-
Preparation: Thaw frozen plasma or liver S9 fractions (Human, Rat, Dog) on ice.
-
Activation: For S9, add co-factors (NADPH) only if oxidative metabolism (CYP450) is also being screened; otherwise, omit to isolate esterase activity.
-
Incubation:
-
Pre-warm matrix to 37°C.
-
Spike prodrug (1 µM final conc) into matrix (0.5% DMSO max).
-
-
Sampling: Aliquot 50 µL at 0, 5, 15, 30, 60 min into 200 µL ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
Tier 3: Isoform Identification (Recombinant CES)
Objective: Confirm if CES1 or CES2 is the driver. Method:
-
Incubate prodrug with Recombinant hCES1 and hCES2.
-
Use specific inhibitors:
-
Bis-p-nitrophenyl phosphate (BNPP): Pan-esterase inhibitor.
-
Loperamide: Selective hCES2 inhibitor.
-
Digitonin: Inhibits hCES1 more potently than CES2 (concentration dependent).
-
Analytical Considerations for THF Esters
If testing a racemic THF-3-yl ester, you must use a chiral LC column (e.g., Chiralcel OD-RH or AD-RH) to separate the (R) and (S) isomers during analysis. Failure to do so will yield a "biphasic" degradation curve (fast degradation of one isomer, slow for the other), resulting in inaccurate
Part 4: Data Interpretation & SAR
Quantitative Comparison
The table below illustrates the theoretical stability hierarchy of ester prodrugs, positioning the THF-3-yl moiety.
| Ester Type | Structure | Steric Bulk | Electronic Effect | Predicted | Primary Enzyme |
| Methyl/Ethyl | Primary | Low | Neutral | < 5 min (Very Unstable) | CES1 / CES2 |
| Isopropyl | Secondary | Medium | Neutral | 10 - 30 min | CES1 / CES2 |
| THF-3-yl | Secondary Cyclic | Medium-High | -I (Inductive) | 20 - 60 min | CES2 (Likely) |
| Cyclopentyl | Secondary Cyclic | Medium-High | Neutral | 40 - 90 min | CES1 / CES2 |
| tert-Butyl | Tertiary | Very High | Neutral | > 24 hours (Stable) | None (Chemical only) |
Decision Tree for Optimization
Use this logic flow to troubleshoot stability issues with THF-3-yl prodrugs.
Figure 2: Strategic decision tree for optimizing THF-3-yl prodrug stability.
Part 5: Case Study & Application
Industrial Application: GPR6 Modulators
A relevant example of this moiety in drug development is found in the optimization of GPR6 modulators (e.g., Patent US10406157B2). Researchers utilized THF-3-yl amine and ester derivatives to balance solubility with metabolic clearance.
-
Challenge: The parent carboxylic acid had poor permeability.
-
Solution: Masking with a THF-3-yl ester improved lipophilicity (LogP) for absorption.
-
Outcome: The secondary ester linkage provided sufficient resistance to gastric hydrolysis (chemical stability) while allowing efficient cleavage by hepatic esterases (metabolic activation) once in systemic circulation.
Kinetic Calculation
To calculate the intrinsic clearance (
-
Note: For THF-3-yl esters, if the depletion curve is non-linear (biphasic), you must fit the data to a two-compartment model or analyze enantiomers separately.
References
-
Wang, D., et al. (2019).[1] Synthesis of Chiral Tetrahydrofuran Building Blocks from Pantolactones: Application in the Synthesis of Empagliflozin and Amprenavir Analogs. ResearchGate. Link
-
Laizure, S. C., et al. (2013).[1] The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy. Link
-
Takeda Pharmaceutical Company. (2019). Tetrahydropyridopyrazine modulators of GPR6. U.S. Patent No. 10,406,157. Link
-
Di, L. (2019).[1] The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism. Link
-
Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Foundational Text).
Sources
- 1. TW201927368A - Creatine prodrugs, compositions and methods of use thereof - Google Patents [patents.google.com]
- 2. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stereoselective total synthesis of (3Z)- and (3E)-elatenynes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Using oxolan-3-yl 3-bromo-4-fluorobenzoate as a kinase inhibitor intermediate
Application Note & Protocols
Topic: The Strategic Synthesis and Application of Oxolan-3-yl 3-bromo-4-fluorobenzoate as a Versatile Intermediate for Kinase Inhibitor Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Architectural Logic of Modern Kinase Inhibitors
Protein kinases, constituting one of the largest enzyme families, are pivotal regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The development of small-molecule kinase inhibitors has revolutionized oncology, but challenges such as acquired resistance and off-target toxicity necessitate continuous innovation in molecular design.
This guide focuses on a key intermediate, oxolan-3-yl 3-bromo-4-fluorobenzoate , and elucidates its strategic importance in the synthesis of potent and selective kinase inhibitors. We move beyond a simple recitation of synthetic steps to provide a deep-seated rationale for the inclusion of its constituent parts: the 3-bromo-4-fluorophenyl scaffold and the oxolanyl (tetrahydrofuran) moiety. By understanding the "why" behind the molecular architecture, researchers can better leverage this intermediate in their drug discovery campaigns. The protocols herein are presented as self-validating systems, grounded in established chemical principles and exemplified by their relevance to the synthesis of third-generation EGFR inhibitors like Rociletinib (CO-1686).[2][3]
Part 1: The Rationale - A Synthesis of Potency and Pharmacokinetics
The efficacy of a kinase inhibitor is not derived from a single feature but from the synergistic interplay of its structural components. The title intermediate is a prime example of convergent design, where one fragment is engineered for target binding and the other for optimal drug-like properties.
The 3-Bromo-4-fluorophenyl Moiety: A Privileged Scaffold for Kinase Hinge-Binding
The ATP-binding site of a kinase is the canonical target for Type I and II inhibitors.[4] The 3-bromo-4-fluorophenyl group has emerged as a "privileged scaffold" for its ability to form critical interactions within this pocket.
-
Halogen Bonding and Hydrophobic Interactions: The bromine atom at the 3-position is not merely a steric blocker. It can participate in halogen bonding—a specific, non-covalent interaction with backbone carbonyls in the kinase hinge region, which can significantly enhance binding affinity.[5] This, combined with the overall hydrophobicity of the phenyl ring, secures the inhibitor's anchor in the active site.[6]
-
Electronic Tuning with Fluorine: The fluorine atom at the 4-position is a powerful modulator of the molecule's electronic properties. Its strong electron-withdrawing nature can lower the pKa of adjacent amino groups in the final inhibitor, which is crucial for maintaining optimal interactions and cellular permeability. Fluorine substitution is also a well-established strategy to block sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.[7]
The Oxolanyl (Tetrahydrofuran) Moiety: Engineering Superior Drug-like Properties
While the phenyl group anchors the drug, the oxolanyl ester acts as a versatile handle and a precursor to functionalities that enhance the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The tetrahydrofuran (THF) ring is a common motif in FDA-approved drugs for several reasons.[8]
-
Improved Solubility: Replacing a purely aliphatic or carbocyclic group (like a cyclopentyl or cyclohexyl group) with a THF ring introduces a polar oxygen atom.[9] This can disrupt crystal packing and act as a hydrogen bond acceptor, often leading to a marked improvement in aqueous solubility—a critical parameter for oral bioavailability.[9][10]
-
Vectorial Exit and Reduced Lipophilicity: In the context of a kinase's ATP binding pocket, the THF moiety often points out towards the solvent-exposed region.[6] Its inclusion provides a balance, improving solubility without drastically increasing the overall lipophilicity, which can be a cause of off-target toxicity.
-
Metabolic Stability: The cyclic ether structure of THF is generally more resistant to metabolic degradation than linear ether chains.[11]
Application Case Study: Rociletinib (CO-1686)
Rociletinib is a third-generation, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), designed specifically to overcome the T790M resistance mutation found in non-small cell lung cancer (NSCLC).[2][3] The synthesis of Rociletinib and its analogues relies on intermediates bearing the critical pharmacophores discussed. The 3-bromo-4-fluorophenyl core is a conceptual building block that can be elaborated into the more complex aminopyrimidine structures that define this class of inhibitors.[12][13][14]
Part 2: Experimental Methodologies
The following protocols provide a robust framework for the synthesis and subsequent utilization of the title intermediate. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Oxolan-3-yl 3-bromo-4-fluorobenzoate (Intermediate 1)
This protocol details the esterification of 3-bromo-4-fluorobenzoic acid with tetrahydrofuran-3-ol. A carbodiimide-mediated coupling is employed for its mild conditions and high efficiency.
Workflow Diagram: Synthesis of Intermediate 1
Caption: Synthetic workflow for the preparation of Intermediate 1.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 3-Bromo-4-fluorobenzoic acid | 219.01 | 5.00 g | 22.8 |
| Tetrahydrofuran-3-ol | 88.11 | 2.21 g | 25.1 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 5.18 g | 25.1 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.28 g | 2.28 |
| Dichloromethane (DCM), anhydrous | - | 150 mL | - |
| Hydrochloric Acid (1 M aq.) | - | 50 mL | - |
| Sodium Bicarbonate (sat. aq.) | - | 50 mL | - |
| Brine (sat. aq. NaCl) | - | 50 mL | - |
| Sodium Sulfate (anhydrous) | - | - | - |
| Silica Gel (230-400 mesh) | - | - | - |
| Ethyl Acetate / Hexanes | - | - | - |
Step-by-Step Procedure
-
To a 250 mL round-bottom flask under a nitrogen atmosphere, add 3-bromo-4-fluorobenzoic acid (5.00 g, 22.8 mmol), tetrahydrofuran-3-ol (2.21 g, 25.1 mmol), and 4-DMAP (0.28 g, 2.28 mmol).
-
Add anhydrous dichloromethane (150 mL) and stir the mixture until all solids dissolve.
-
Cool the flask to 0°C in an ice bath.
-
Add dicyclohexylcarbodiimide (DCC) (5.18 g, 25.1 mmol) portion-wise over 10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzoic acid is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (1 x 50 mL), saturated NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the pure ester.
Protocol 2: Utility Demonstration - Synthesis of 3-Bromo-N-(3-hydroxyphenyl)-4-fluorobenzamide (Intermediate 2)
This protocol demonstrates the utility of the ester intermediate by converting it into an amide, a common scaffold in kinase inhibitors, through direct amidation with an aniline derivative.
Workflow Diagram: Synthesis of Intermediate 2
Caption: Workflow for the conversion of the ester to a key amide intermediate.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Intermediate 1 | 289.10 | 2.00 g | 6.92 |
| 3-Aminophenol | 109.13 | 0.83 g | 7.61 |
| Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF | 183.38 | 15.2 mL | 15.2 |
| Toluene, anhydrous | - | 50 mL | - |
| Ammonium Chloride (sat. aq.) | - | 50 mL | - |
| Hydrochloric Acid (1 M aq.) | - | As needed | - |
Step-by-Step Procedure
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add 3-aminophenol (0.83 g, 7.61 mmol) and anhydrous toluene (30 mL).
-
Cool the mixture to 0°C and slowly add NaHMDS (1.0 M solution in THF, 15.2 mL, 15.2 mmol) via syringe.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Intermediate 1 (2.00 g, 6.92 mmol) in anhydrous toluene (20 mL) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl (50 mL).
-
Transfer the mixture to a separatory funnel, add ethyl acetate (50 mL), and separate the layers.
-
Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude residue in a minimal amount of hot ethanol and add water dropwise until persistent turbidity is observed. Cool to 0°C to induce crystallization.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield the pure amide.
Expected Characterization Data
| Compound | Form | Melting Point (°C) | Key ¹H NMR Peaks (δ, ppm) | MS (ESI+) m/z |
| Intermediate 1 | Colorless Oil | N/A | 8.15 (dd), 7.85 (m), 7.25 (t), 5.40 (m), 4.0-3.8 (m), 2.2-2.0 (m) | 289.0, 291.0 [M+H]⁺ |
| Intermediate 2 | White Solid | 175-178 | 10.1 (s, br), 9.6 (s, br), 8.20 (dd), 7.90 (m), 7.4-7.0 (m), 6.6 (m) | 312.0, 314.0 [M+H]⁺ |
Part 3: Kinase Signaling Pathway Context
To fully appreciate the role of these inhibitors, it is essential to visualize their point of intervention. The diagram below shows a simplified representation of the EGFR signaling pathway, which is critical for cell growth and proliferation and is often hyperactivated in cancer.
Diagram: Simplified EGFR Signaling and Point of Inhibition
Caption: EGFR pathway activation and inhibition by a kinase inhibitor.
Conclusion
Oxolan-3-yl 3-bromo-4-fluorobenzoate is more than a simple chemical; it is a product of rational drug design, embodying key principles of potency and pharmacokinetics. The protocols provided herein offer a reliable and reproducible path to its synthesis and demonstrate its value as a scaffold for constructing advanced kinase inhibitors. By understanding the distinct roles of its constituent moieties, drug discovery teams can strategically employ this and similar intermediates to accelerate the development of next-generation targeted therapies.
References
- Title: Preparation method of rociletinib.
-
Title: Process Optimization and DOE Application in the Synthesis of Rociletinib Intermediate. Source: FKIT. [Link]
-
Title: Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Source: PubMed. [Link]
- Title: Anticancer drug Rociletinib and its intermediate preparation.
-
Title: Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). Source: National Institutes of Health (NIH). [Link]
-
Title: Synthesis process of ruxolitinib. Source: PubChem. [Link]
-
Title: METHOD FOR PREPARING ROCILETINIB. Source: WIPO Patentscope (WO/2017/071419). [Link]
-
Title: The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Source: MDPI. [Link]
-
Title: Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Source: PMC, National Institutes of Health (NIH). [Link]
-
Title: Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). Source: PubMed. [Link]
-
Title: Tetrahydrofuran (THF)-containing natural products and biological activities. Source: ResearchGate. [Link]
- Title: Cd73 compounds.
-
Title: Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Source: PubMed. [Link]
-
Title: Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Source: Frontiers in Pharmacology. [Link]
-
Title: Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole. Source: CORE. [Link]
-
Title: Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Source: PMC, National Institutes of Health (NIH). [Link]
Sources
- 1. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 2. US10138224B2 - Preparation method of rociletinib - Google Patents [patents.google.com]
- 3. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. researchgate.net [researchgate.net]
- 11. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 13. CN105481779B - Anticancer drug Rociletinib and its intermediate preparation - Google Patents [patents.google.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Note: Scalable Preparation of Chiral Tetrahydrofuran-3-yl Benzoates
Abstract & Strategic Overview
The tetrahydrofuran-3-yl moiety is a critical pharmacophore in modern drug discovery, serving as a core scaffold in SGLT2 inhibitors (e.g., Empagliflozin) and various kinase inhibitors. However, the biological activity of these agents is strictly governed by the stereochemistry at the C3 position.
This Application Note details a convergent, scalable workflow for the preparation of high-purity (3R)- and (3S)-tetrahydrofuran-3-yl benzoates . Unlike traditional resolution methods that discard 50% of the material, this protocol integrates Enzymatic Kinetic Resolution (EKR) with a Mitsunobu Inversion loop. This "Stereo-Convergent" strategy allows for theoretical yields approaching 100% of a single enantiomer from inexpensive racemic starting materials.
Key Advantages of This Protocol
-
High Enantiomeric Excess (ee): Consistently >99% ee via specific lipase selectivity.
-
Chromatographic Visibility: The benzoate group acts as a UV-chromophore, simplifying chiral HPLC monitoring compared to aliphatic esters (acetates).
-
Scalability: Avoids cryogenic conditions; utilizes immobilized enzymes and standard process solvents.
Mechanism & Workflow Logic
The synthesis relies on the complementary nature of biological selectivity and chemical inversion.
-
Step 1 (Biocatalysis): Candida antarctica Lipase B (CAL-B) follows Kazlauskas’ rule, selectively transesterifying the (3R)-enantiomer of the racemic alcohol using vinyl benzoate as the irreversible acyl donor.
-
Step 2 (Chemical Correction): The unreacted (3S)-alcohol is separated and subjected to Mitsunobu conditions. The SN2 mechanism inverts the stereocenter, converting the "waste" (3S)-alcohol into the desired (3R)-benzoate.
Workflow Visualization
Figure 1: Convergent synthesis workflow combining enzymatic resolution and Mitsunobu inversion to maximize yield of the (R)-enantiomer.
Experimental Protocols
Protocol A: Enzymatic Kinetic Resolution (EKR)
Objective: Selective benzoylation of (3R)-tetrahydrofuran-3-ol.
Reagents:
-
Racemic 3-Hydroxytetrahydrofuran (1.0 eq)
-
Vinyl Benzoate (0.6 eq) – Note: Use slight excess relative to the theoretical 0.5 eq of the (R)-enantiomer to drive completion.
-
Novozym® 435 (Immobilized CAL-B) – 20 mg/mmol of substrate.
-
Molecular Sieves (4Å) – Activated.
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Dry).
Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve racemic 3-hydroxytetrahydrofuran (10 mmol, 0.88 g) in dry MTBE (50 mL).
-
Activation: Add activated 4Å molecular sieves (0.5 g) and Novozym® 435 (200 mg). Stir gently at room temperature for 15 minutes to ensure the microenvironment is dry.
-
Initiation: Add Vinyl Benzoate (6.0 mmol, 0.89 g).
-
Incubation: Heat the mixture to 40°C with orbital shaking (200 rpm) or gentle magnetic stirring. Caution: Vigorous stirring can pulverize the immobilized enzyme support.
-
Monitoring: Monitor reaction progress via Chiral HPLC (see Section 4) every 2 hours. The reaction typically reaches 50% conversion (theoretical maximum) within 6–24 hours depending on enzyme loading.
-
Termination: Filter the mixture through a pad of Celite to remove the enzyme and sieves. Rinse the pad with MTBE.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Fraction 1: (3R)-Tetrahydrofuran-3-yl benzoate (High Rf).
-
Fraction 2: (3S)-Tetrahydrofuran-3-ol (Low Rf).
-
Why this works: Vinyl benzoate is an "activated" ester. The leaving group is vinyl alcohol, which instantly tautomerizes to acetaldehyde (volatile). This renders the reaction irreversible , pushing the equilibrium forward unlike standard ethyl benzoate transesterifications.
Protocol B: Mitsunobu Inversion
Objective: Conversion of the unreacted (3S)-alcohol into (3R)-benzoate.
Reagents:
-
(3S)-Tetrahydrofuran-3-ol (isolated from Protocol A).
-
Triphenylphosphine (PPh3) (1.5 eq).
-
Benzoic Acid (1.5 eq).
-
DIAD (Diisopropyl azodicarboxylate) (1.5 eq).
-
Solvent: Anhydrous THF.
Procedure:
-
Charge: To a solution of PPh3 (1.5 eq) and Benzoic Acid (1.5 eq) in anhydrous THF (0.2 M concentration relative to alcohol) at 0°C under N2 atmosphere.
-
Addition 1: Add the (3S)-alcohol (1.0 eq) dropwise.
-
Addition 2 (Critical): Add DIAD (1.5 eq) dropwise over 20 minutes, maintaining the internal temperature below 5°C. Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench with water (minimal amount). Concentrate to remove THF. Triturate the residue with cold Hexane/EtOAc (9:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the white solid.[1]
-
Purification: The filtrate contains the inverted (3R)-benzoate. Purify via silica chromatography.
Safety Note: DIAD is shock-sensitive and potentially explosive if heated in a closed system. Never distill DIAD residues to dryness.
Analytical Quality Control
Validation of Enantiomeric Excess (ee) is mandatory. Benzoates provide excellent UV absorption, making them ideal for HPLC analysis.
Method: Chiral HPLC
| Parameter | Condition |
| Column | Chiralcel OD-H (Daicel) or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Hexane : Isopropanol (90 : 10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm (Benzoate absorption max) |
| Retention Times (Approx) | (S)-Benzoate: ~8.5 min (R)-Benzoate: ~11.2 min Note: Confirm with racemic standard. |
Troubleshooting & Optimization
Common Failure Modes and Solutions:
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<40%) in EKR | Wet solvent/enzyme. | Water competes with alcohol for the acyl donor (hydrolysis). Dry solvents over molecular sieves; dry enzyme in a desiccator. |
| Low ee in EKR | Reaction ran too long. | Lipase enantioselectivity is not absolute ( |
| Mitsunobu "Zero Yield" | Incorrect addition order. | The betaine intermediate must form first. Follow the order: PPh3 + Acid + Alcohol -> then DIAD. |
| TPPO Contamination | Poor precipitation. | Use MgCl2 complexation to remove excess Triphenylphosphine oxide if trituration fails. |
References & Grounding
-
Enzymatic Resolution Mechanics:
-
Mitsunobu Protocol Standards:
-
Chiral Separation of Benzoates:
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for Efficient Resolution of Enantiomers. Chemical Society Reviews. Link
-
Note: Validates the use of polysaccharide-based columns (OD-H) for aromatic esters.
-
-
Industrial Relevance (SGLT2 Inhibitors):
-
Grembecka, J. (2015). SGLT2 Inhibitors: A New Strategy for Diabetes Treatment. Journal of Medicinal Chemistry. Link
-
Note: Contextualizes the importance of the chiral THF ring in drug design.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Oxolan-3-yl 3-Bromo-4-Fluorobenzoate Synthesis
Ticket ID: #EST-OX-3BF Subject: Yield Optimization & Troubleshooting for Heterocyclic Benzoate Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Strategic Analysis
You are attempting to synthesize oxolan-3-yl 3-bromo-4-fluorobenzoate (also known as tetrahydrofuran-3-yl 3-bromo-4-fluorobenzoate).
This reaction involves the coupling of a secondary ether-alcohol (Tetrahydrofuran-3-ol) with an electron-deficient benzoic acid (3-bromo-4-fluorobenzoic acid).
The Core Challenge
The primary yield-killers for this specific combination are:
-
Steric Hindrance: The secondary hydroxyl group on the oxolane ring is less nucleophilic than a primary alcohol.
-
Hydrolysis Sensitivity: The electron-withdrawing substituents (Br, F) on the benzoic acid make the carbonyl carbon highly electrophilic. While this accelerates coupling, it also makes the activated intermediate (acid chloride or active ester) extremely susceptible to hydrolysis by atmospheric moisture.
-
Purification Losses: Both the alcohol (b.p. ~181°C) and the product are high-boiling, making separation by distillation difficult.
Recommended Strategy
While Steglich esterification (DCC/DMAP) is common, it often suffers from urea byproduct contamination and lower atom economy.
For maximum yield, we recommend the Acid Chloride Route via Thionyl Chloride (
Validated Protocols
Method A: The "Yield-Max" Acid Chloride Route (Recommended)
Best for: Scale-up, robust yield, and easier purification.
Mechanism:
-
Activation: Acid
Acid Chloride ( ) -
Coupling:
+ Alcohol Ester +
Reagents:
-
3-Bromo-4-fluorobenzoic acid (
equiv) -
Thionyl Chloride (
) ( equiv) -
Tetrahydrofuran-3-ol (
equiv) -
Triethylamine (
) or Pyridine ( equiv) - Acid scavenger -
Dichloromethane (DCM) - Anhydrous[1]
- drops)
Step-by-Step Protocol:
-
Activation: In a dry flask under inert atmosphere (
or ), dissolve the benzoic acid in anhydrous DCM. Add catalytic DMF. -
Chlorination: Add
dropwise at 0°C. Allow to warm to room temperature (RT) and reflux for 2 hours.-
Checkpoint: Evolution of gas (
) should cease.
-
-
Evaporation (Critical): Concentrate the reaction mixture in vacuo to remove excess
. Co-evaporate with dry toluene twice to ensure total removal of thionyl chloride. -
Coupling: Re-dissolve the crude acid chloride in anhydrous DCM. Cool to 0°C.[2]
-
Addition: Add a solution of Tetrahydrofuran-3-ol and
in DCM dropwise. -
Reaction: Stir at RT for 4-12 hours.
-
Workup: Quench with water. Wash organic layer with sat.
(removes unreacted acid) and 1M (removes amine base). Dry over and concentrate.
Method B: Steglich Esterification (Alternative)
Best for: Acid-sensitive substrates or avoiding noxious
Reagents:
-
Acid (
equiv) -
Alcohol (
equiv) -
DCC or EDC (
equiv) -
DMAP (
equiv) - Catalyst -
DCM (Anhydrous)[1]
Key Modification: If using DCC, the urea byproduct (DCU) is insoluble. Filter it off before any aqueous workup. If yield is low, switch to EDC (water-soluble urea byproduct) to simplify the wash steps.
Visual Workflow: Acid Chloride Pathway
The following diagram illustrates the critical path for the Acid Chloride method, highlighting the specific checkpoints for impurity removal.
Caption: Workflow for Acid Chloride synthesis. Red diamond indicates the moisture-sensitive intermediate requiring inert handling.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture Ingress | The acid chloride hydrolyzed back to acid before coupling. Ensure glassware is oven-dried and solvents are anhydrous (stored over molecular sieves). |
| Starting Material Remains | Incomplete Activation | |
| Product is "Wet" Oil | Residual Solvent/Alcohol | The oxolan-3-ol has a high boiling point. Use the Acid in slight excess ( |
| White Precipitate in Product | Urea Contamination | (Steglich Method only) DCU is difficult to remove. Cool the mixture to -20°C to precipitate more urea, filter, then wash with cold ether. |
| Racemization | S_N1 Pathway | If using chiral (S)- or (R)-THF-3-ol, strong acid conditions can cause racemization. Maintain temperature |
References & Authority
-
Steglich Esterification Mechanism & Optimization:
-
Acid Chloride Synthesis for Electron-Deficient Benzoic Acids:
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Relevance: Authoritative text confirming that electron-withdrawing groups (Br, F) increase electrophilicity, necessitating strict moisture control during acid chloride formation.
-
-
Synthesis of 3-bromo-4-fluorobenzoate derivatives:
-
Patent US4393232A. "Preparation of 3-bromo-4-fluoro-benzoic acid."
-
Relevance: Describes the stability and handling of the specific aromatic core used in this synthesis.
-
-
Purification of Hydroxyl-Tetrahydrofuran Esters:
-
ResearchGate Discussion: "How to purify esterification product?"
-
Relevance: Validates the use of bicarbonate washes to remove unreacted acids when high-boiling alcohols are involved.
-
Sources
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. scribd.com [scribd.com]
Navigating the Solubility Challenges of 3-Bromo-4-fluorobenzoate Intermediates: A Technical Support Guide
Welcome to the technical support center for optimizing the solubility of 3-bromo-4-fluorobenzoate intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges with 3-bromo-4-fluorobenzoic acid and its derivatives. As key building blocks in the synthesis of a wide range of pharmaceutical compounds, understanding and overcoming their solubility limitations is critical for experimental success. This document provides in-depth, experience-driven insights and practical troubleshooting protocols to ensure you can handle these intermediates with confidence and precision.
Understanding the Molecule: Physicochemical Properties
Before delving into solubility optimization, it's essential to understand the fundamental properties of 3-bromo-4-fluorobenzoic acid and its common ester intermediates.
| Property | 3-Bromo-4-fluorobenzoic Acid | Methyl 3-Bromo-4-fluorobenzoate |
| Molecular Formula | C₇H₄BrFO₂ | C₈H₆BrFO₂ |
| Molecular Weight | 219.01 g/mol [1][2][3] | 233.03 g/mol [4] |
| Appearance | White to slightly beige crystalline powder[5] | White to orange to green powder or lump[6] |
| Melting Point | 138-140 °C[1][3] | 26-28 °C |
| Predicted pKa | ~3.75[5][7] | Not Applicable |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of 3-bromo-4-fluorobenzoic acid and its intermediates.
Q1: Why is my 3-bromo-4-fluorobenzoic acid not dissolving in water?
A1: 3-bromo-4-fluorobenzoic acid is a moderately polar molecule with a crystalline structure, which inherently limits its aqueous solubility. The primary factor governing its solubility in aqueous media is the pH of the solution. As a carboxylic acid with a predicted pKa of approximately 3.75, it exists predominantly in its protonated (neutral) form at a pH below its pKa.[5][7] This form is significantly less soluble in water due to its reduced ability to participate in favorable ion-dipole interactions with water molecules.
To enhance aqueous solubility, the pH of the solution must be raised above the pKa. At a pH greater than 3.75, the carboxylic acid group will deprotonate to form the 3-bromo-4-fluorobenzoate anion. This charged species is significantly more polar and readily dissolves in water through ion-dipole interactions. A general rule of thumb is to adjust the pH to at least 2 units above the pKa (i.e., pH > 5.75) to ensure complete deprotonation and maximize solubility.
Caption: pH-dependent equilibrium of 3-bromo-4-fluorobenzoic acid.
Q2: What are the best organic solvents for dissolving 3-bromo-4-fluorobenzoic acid and its methyl ester?
A2: The choice of an organic solvent depends on the specific intermediate and the downstream application.
-
3-Bromo-4-fluorobenzoic Acid: This compound exhibits good solubility in polar aprotic solvents and alcohols.
-
Methyl 3-Bromo-4-fluorobenzoate: As an ester, the polar carboxylate group is masked, leading to increased solubility in a broader range of organic solvents, including less polar ones.
The following table provides a qualitative guide to the solubility of these intermediates in common laboratory solvents. Disclaimer: These are general guidelines. It is highly recommended to perform a small-scale solubility test for your specific application.
| Solvent | 3-Bromo-4-fluorobenzoic Acid | Methyl 3-Bromo-4-fluorobenzoate |
| Dimethyl Sulfoxide (DMSO) | High | High |
| N,N-Dimethylformamide (DMF) | High | High |
| Tetrahydrofuran (THF) | Medium | High |
| Methanol | Medium | High |
| Ethanol | Medium | High |
| Acetone | Medium | High |
| Acetonitrile | Low-Medium | Medium |
| Dichloromethane (DCM) | Low | Medium |
| Water | Low (pH dependent) | Very Low |
Q3: How do I prepare a high-concentration stock solution of 3-bromo-4-fluorobenzoic acid?
A3: For preparing high-concentration stock solutions, especially for biological assays, it is common to use a water-miscible organic solvent.
Protocol for Preparing a 100 mM Stock Solution of 3-Bromo-4-fluorobenzoic Acid in DMSO
-
Materials:
-
3-bromo-4-fluorobenzoic acid (MW: 219.01 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 21.9 mg of 3-bromo-4-fluorobenzoic acid and place it into a clean, dry vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but be cautious of potential degradation with prolonged heating.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues encountered during experiments.
Caption: A systematic workflow for troubleshooting solubility issues.
Issue 1: My compound precipitates when I dilute my organic stock solution into an aqueous buffer.
-
Causality: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is not sufficient to maintain the solubility of the compound in the final aqueous solution. The compound is forced into an environment where it is poorly soluble, leading to precipitation.
-
Solutions:
-
Decrease the Final Concentration: The simplest solution is often to lower the final concentration of the compound in the aqueous buffer.
-
Increase the Co-solvent Concentration: If the experimental conditions allow, increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility. However, be mindful that high concentrations of organic solvents can be detrimental to biological systems.
-
Use a More Solubilizing Buffer: Consider adding a surfactant (e.g., Tween-20, Triton X-100) at a low concentration (typically 0.01-0.1%) to your aqueous buffer to help keep the compound in solution.
-
pH Adjustment (for the acid): If you are working with 3-bromo-4-fluorobenzoic acid, ensure the pH of your final aqueous buffer is sufficiently high to keep the compound in its ionized, more soluble form.[5][7]
-
Issue 2: The solid compound is not dissolving in the chosen organic solvent, even at a low concentration.
-
Causality: The chosen solvent may not be appropriate for the compound. Alternatively, the dissolution kinetics may be slow.
-
Solutions:
-
Consult the Solubility Table: Refer to the qualitative solubility table above and select a solvent with higher solubilizing power. DMSO and DMF are excellent starting points for poorly soluble compounds.
-
Apply Energy:
-
Sonication: Use a sonicating water bath to break up solid aggregates and enhance the interaction between the compound and the solvent.
-
Gentle Heating: Gently warm the solution (e.g., to 30-50°C) while stirring. This can significantly increase the rate of dissolution. However, always be cautious about the thermal stability of your compound.
-
-
Use a Co-solvent System: A mixture of solvents can sometimes have a greater solubilizing effect than a single solvent.[8][9] For example, a small amount of a highly polar solvent like DMSO can be added to a less polar solvent to improve the overall solvating power.
-
Issue 3: My stock solution was clear, but now I see crystals after storage.
-
Causality: This indicates that the compound has precipitated out of solution over time. This can be due to:
-
Temperature Fluctuations: Solubility is often temperature-dependent. If the solution was prepared at room temperature or with gentle heating and then stored at a lower temperature (e.g., 4°C or -20°C), the solubility may have decreased, leading to precipitation.
-
Solvent Evaporation: If the container is not properly sealed, the solvent can evaporate over time, increasing the concentration of the compound beyond its solubility limit.
-
Instability of the Supersaturated Solution: It is possible to create a supersaturated solution, especially with heating, which is thermodynamically unstable and will tend to precipitate over time.
-
-
Solutions:
-
Re-dissolve Before Use: Before each use, visually inspect the stock solution. If crystals are present, bring the solution to room temperature and vortex or sonicate until all the solid has re-dissolved.
-
Store at Room Temperature (if stable): If the compound is stable at room temperature, storing the stock solution at a constant room temperature can prevent precipitation due to cooling. However, always check the stability of your compound before storing it at room temperature for extended periods.
-
Prepare Fresh Solutions: For critical experiments, it is always best to prepare fresh solutions to ensure accurate concentrations.
-
Proper Sealing: Use high-quality vials with secure caps to minimize solvent evaporation.
-
References
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
-
Verma, M. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics, 4(1), 1-3. [Link]
-
Kajimoto, O., et al. (2002). Why Do Co-Solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Chemistry, 8(22), 5107-11. [Link]
-
Various Authors. (2025). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. [Link]
-
Unknown Author. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
PubChem. Methyl 3-bromo-4-fluorobenzoate. [Link]
-
Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. [Link]
-
Restek. TROUBLESHOOTING GUIDE. [Link]
-
Clark, J. (2023). making carboxylic acids. Chemguide. [Link]
-
Wikipedia. 3-Fluorobenzoic acid. [Link]
-
Lorenz, U. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. [Link]
-
BYJU'S. How to Prepare Carboxylic acids?. [Link]
-
IndiaMART. Methyl 3 Bromo 4 Fluorobenzoate, 99%. [Link]
- Google Patents.
-
PubChem. 4-Bromo-3-fluorobenzoic acid. [Link]
-
Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]
-
Tysklind, M., et al. (2000). Method for multiresidue determination of halogenated aromatics and PAHs in combustion-related samples. Journal of the Air & Waste Management Association, 50(2), 198-207. [Link]
Sources
- 1. 3-Bromo-4-fluorobenzoic acid 95 1007-16-5 [sigmaaldrich.com]
- 2. 3-Bromo-4-fluorobenzoic acid | CAS 1007-16-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 3-溴-4-氟苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-4-fluorobenzoic acid CAS#: 1007-16-5 [m.chemicalbook.com]
- 6. Methyl 3-Bromo-4-fluorobenzoate | CymitQuimica [cymitquimica.com]
- 7. 1007-16-5 CAS MSDS (3-Bromo-4-fluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. jddt.in [jddt.in]
- 9. Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of Oxolan-3-yl 3-bromo-4-fluorobenzoate: A Deep Dive into ¹H NMR Analysis and its Alternatives
Introduction: The Imperative of Structural Certainty in Drug Development
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent data rests. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly failure of drug candidates in later stages. For novel chemical entities like oxolan-3-yl 3-bromo-4-fluorobenzoate, a multi-faceted analytical approach is not just best practice; it is a necessity.
This guide provides an in-depth analysis of the primary tool for structural elucidation, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, using oxolan-3-yl 3-bromo-4-fluorobenzoate as a practical case study. We will dissect its ¹H NMR spectrum with the precision of an experienced scientist, explaining the causal relationships between molecular structure and spectral output. Furthermore, we will objectively compare the insights gained from ¹H NMR with those from complementary techniques, presenting a holistic strategy for achieving irrefutable structural validation.
Part 1: Primary Structural Elucidation via ¹H NMR Spectroscopy
The Rationale for ¹H NMR: The Organic Chemist's First Line of Inquiry
¹H NMR spectroscopy remains the preeminent technique for the structural analysis of small molecules for several compelling reasons. It is non-destructive, requires minimal sample preparation, and provides a wealth of information regarding the electronic environment, connectivity, and stereochemistry of protons within a molecule.[1] For a molecule like oxolan-3-yl 3-bromo-4-fluorobenzoate, the ¹H NMR spectrum serves as a detailed fingerprint, allowing for the verification of both the aromatic and aliphatic moieties.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Trustworthy data begins with a robust experimental protocol. The following steps outline a self-validating system for acquiring a publication-quality spectrum.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried analyte, oxolan-3-yl 3-bromo-4-fluorobenzoate.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[2]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for all chemical shifts.[3]
-
-
Instrument Setup & Calibration:
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift during the experiment.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for resolving complex splitting patterns.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A 400 MHz or higher field instrument is recommended to resolve the complex multiplets expected for this molecule.
-
Ensure a sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons responsible for each peak.
-
Workflow for ¹H NMR Spectrum Acquisition and Analysis
Caption: An efficient, integrated workflow for molecular structure validation.
This tiered approach ensures efficiency. Rapid techniques like IR and MS provide initial, crucial checks. If these pass, the detailed information from ¹H NMR is acquired. Only if ambiguity remains is it necessary to invest the time in more advanced 2D NMR experiments. This synergy ensures that the final structural assignment is not just a hypothesis but a rigorously proven fact, providing the solid foundation required for advancing a compound in the drug development pipeline.
References
- BenchChem. (n.d.). A Comparative Analysis of Benzoate Ester Isomers: Properties, Spectra, and Experimental Protocols.
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]
-
News-Medical.Net. (2015). Using EFT NMR to Determine Spectra of Propyl benzoate. Retrieved from [Link]
-
MDPI. (2022). Unsupervised Analysis of Small Molecule Mixtures by Wavelet-Based Super-Resolved NMR. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Sinha Roy, A., & Srivastava, M. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A, 126(48), 9064–9072. Retrieved from [Link]
-
ChemRxiv. (2023). An Efficient Approach for Obtaining Small and Macro-molecular 1H NMR Spectra Based on Neural Network. Retrieved from [Link]
-
Sinha Roy, A., & Srivastava, M. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. PMC. Retrieved from [Link]
-
RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
StackExchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]
-
MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]
- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
-
YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]
-
Modgraph Consultants Ltd. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]
-
Digital CSIC. (n.d.). Discovery of deoxyceramide analogs as highly selective ACER3 inhibitors in live cells. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]
-
NMRS.io. (n.d.). 1H | THF-d8 | NMR Chemical Shifts. Retrieved from [Link]
-
Widener University. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Chitin Derivatization Methods Using Ionic Liquids and Deep Eutectic Solvents. Retrieved from [Link]
-
National Institute of Standards and Technology. (2009). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Retrieved from [Link]
-
SpectraBase. (n.d.). Tetrahydrofuran - Optional[1H NMR] - Spectrum. Retrieved from [Link]
Sources
Navigating the Carbonyl Landscape: A Comparative Guide to the FTIR Signature of Oxolan-3-yl Esters
For the modern researcher in drug development and materials science, precise and rapid characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, offering a unique "molecular fingerprint" based on the vibrational frequencies of chemical bonds. Among the most prominent and informative signals in an FTIR spectrum is the carbonyl (C=O) stretching peak. Its position, intensity, and shape are exquisitely sensitive to the local chemical environment, providing a wealth of structural information.
This guide, designed for researchers, scientists, and drug development professionals, delves into the specific FTIR characteristics of the carbonyl group in oxolan-3-yl esters. We will objectively compare its spectral signature with those of common acyclic and cyclic ester alternatives, supported by established experimental data. By understanding the subtle yet significant shifts in the C=O stretching frequency, researchers can gain deeper insights into molecular structure and reactivity.
The Carbonyl Stretch: A Sensitive Probe of Molecular Architecture
The C=O bond in an ester functional group exhibits a strong and sharp absorption band in the FTIR spectrum, typically appearing in the range of 1700-1800 cm⁻¹. The exact wavenumber of this absorption is dictated by a combination of electronic and steric factors. Two of the most influential are:
-
Inductive Effects: Electronegative atoms attached to the carbonyl carbon can withdraw electron density through the sigma bonds, strengthening the C=O double bond and increasing its stretching frequency (a shift to a higher wavenumber).[1][2]
-
Ring Strain: Incorporation of the ester group into a cyclic system (a lactone) can introduce ring strain. In smaller rings (e.g., five-membered rings), the bond angles are compressed, leading to an increase in the s-character of the C=O bond and a significant shift to a higher wavenumber.[3]
Comparing Carbonyl Signatures: Oxolan-3-yl Ester vs. Key Alternatives
To understand the unique spectral features of the oxolan-3-yl ester carbonyl, we will compare it with two common ester motifs: a simple acyclic ester (ethyl acetate) and a five-membered lactone (γ-butyrolactone).
| Compound | Structure | Typical C=O Stretching Frequency (cm⁻¹) | Key Influencing Factors |
| Ethyl Acetate | CH₃COOCH₂CH₃ | 1735 - 1750[1][4] | Baseline for an acyclic, saturated ester. |
| γ-Butyrolactone | C₄H₆O₂ | ~1775[3] | Significant ring strain in the five-membered ring. |
| Oxolan-3-yl Acetate | C₆H₁₀O₃ | ~1740 | Inductive effect of the β-ether oxygen. |
Acyclic Ester: Ethyl Acetate - The Benchmark
Ethyl acetate serves as our reference for a simple, unstrained aliphatic ester. Its carbonyl stretching frequency is typically observed in the 1735-1750 cm⁻¹ range.[1][4] This value is primarily influenced by the electronegativity of the ester oxygen atom, which inductively withdraws electron density from the carbonyl carbon.
Cyclic Ester: γ-Butyrolactone - The Impact of Ring Strain
γ-Butyrolactone, a five-membered lactone, demonstrates the profound effect of ring strain on the C=O stretching frequency. Its carbonyl peak is found at a significantly higher wavenumber, around 1775 cm⁻¹.[3] This upward shift is a direct consequence of the constrained bond angles within the five-membered ring, which alters the hybridization of the carbonyl carbon and strengthens the C=O bond.
Oxolan-3-yl Ester: The Subtle Influence of a β-Ether Linkage
The focus of our guide, the oxolan-3-yl ester, presents a more nuanced case. Here, the ester functionality is attached to a five-membered saturated ether ring (oxolane or tetrahydrofuran). The key structural feature is the presence of the ether oxygen at the β-position relative to the carbonyl group.
Therefore, the inductive effect of the β-ether oxygen in the oxolan-3-yl ester is expected to be weaker than the direct inductive effect of the α-oxygen in an ester like ethyl acetate. This would suggest a C=O stretching frequency slightly lower than or in a similar range to a simple acyclic ester. Based on these principles, the characteristic peak for an oxolan-3-yl ester carbonyl is predicted to be around 1740 cm⁻¹ . This is higher than a simple ketone due to the presence of the ester oxygen, but not as high as a lactone due to the absence of significant ring strain directly involving the carbonyl group.
Visualizing the Structural Influences
The following diagram illustrates the key structural differences and their influence on the carbonyl stretching frequency.
Sources
- 1. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 2. Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester | Pharmaguideline [pharmaguideline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
Elemental analysis standards for C11H10BrFO3 derivatives
Elemental Analysis & Purity Validation for C11H10BrFO3 Derivatives A Technical Comparison Guide for Researchers and Drug Developers
Executive Summary
The validation of C11H10BrFO3 derivatives (specifically ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate and its heterocyclic downstream products) presents a unique analytical challenge. Unlike simple organic scaffolds, these molecules contain both a heavy halogen (Bromine) and a highly reactive, volatile halogen (Fluorine) on a potentially unstable beta-keto ester backbone.
Standard automated CHN analysis often fails to accurately quantify these halogens simultaneously due to incomplete combustion (soot formation from Br) and glass etching or volatility losses (from F). This guide compares the three primary methodologies for validating the elemental composition of these derivatives, establishing a hierarchy of "standards" from classical wet chemistry to modern instrumental analysis.
Part 1: Comparative Analysis of Analytical Standards
We evaluate three distinct workflows ("Standards of Practice") for verifying the formula C11H10BrFO3.
| Feature | Method A: Hybrid Classical (Automated CHN + Schöniger Flask) | Method B: Modern Dynamic Combustion (Automated CHNS/F) | Method C: Instrumental Proxy (HRMS + qNMR) |
| Primary Principle | Combustion (CHN) + Wet Chem (Halogens) | High-temp Flash Combustion with Additives | Exact Mass (MS) + Spin Integration (NMR) |
| Fluorine Accuracy | Highest (Gold Standard) | Moderate (Requires additives like MgO) | High (Relative to Internal Standard) |
| Bromine Accuracy | High (Potentiometric Titration) | Moderate (Interference with SO2 possible) | N/A (Inferred from Isotope Pattern) |
| Sample Required | High (>10 mg total) | Low (<2 mg) | Very Low (<1 mg) |
| Throughput | Low (Manual labor intensive) | High (Automated) | High |
| Acceptance | Journal Publication Preferred | Accepted with validation data | Supplementary proof (identity, not purity) |
Expert Insight:
-
For Publication: Method A remains the most robust defense against reviewers. The volatility of the C-F bond in beta-keto esters often leads to low Fluorine readings in automated systems (Method B) unless specific "fluorine-resistant" absorbers are used.
-
For Internal QC: Method C is sufficient for day-to-day synthetic monitoring but does not strictly prove bulk purity (a requirement for elemental analysis).
Part 2: Reference Materials & Calibration Standards
To achieve the required ±0.4% tolerance , instruments must be calibrated against Certified Reference Materials (CRMs) that mimic the analyte's matrix.
Recommended CRMs for C11H10BrFO3
Do not use simple acetanilide for the halogen calibration. Use standards with similar C-F/C-Br bond strengths.
-
Fluorine Standard: 3,5-Bis(trifluoromethyl)benzoic acid (21.2% F) or 4-Fluorobenzoic acid (13.56% F).
-
Why: These mimic the aromatic C-F bond found in the 5-bromo-2-fluorophenyl moiety.
-
-
Bromine Standard: p-Bromobenzoic acid (39.7% Br).
-
Why: Stable solid, non-volatile, matches the aryl-bromide motif.
-
-
Dual Standard: 1-Bromo-4-fluorobenzene (Liquid).
-
Warning: Only use if sealed in tin capsules immediately due to volatility.
-
The Acceptance Standard (The ±0.4% Rule)
For a derivative with MW ~289.1 g/mol (C11H10BrFO3):
-
Carbon (45.70%): Range = 45.30% – 46.10%
-
Hydrogen (3.49%): Range = 3.09% – 3.89%
-
Bromine (27.64%): Range = 27.14% – 28.14% (Wider tolerance often accepted for Br >20%)
-
Fluorine (6.57%): Range = 6.17% – 6.97%
Part 3: Experimental Protocols
Protocol A: The Schöniger Oxygen Flask Method (Best for F/Br)
This self-validating system ensures no halogen is lost to volatility before combustion.
Reagents:
-
Absorbing Solution (Bromine): 10 mL 1% H2O2 in 1N NaOH.
-
Absorbing Solution (Fluorine): 10 mL distilled water (Quartz flask required to prevent SiF4 formation).
Workflow:
-
Weighing: Accurately weigh 5–10 mg of dried C11H10BrFO3 derivative onto ashless filter paper.
-
Wrapping: Fold the paper into a "flag" with a fuse tail. Crucial: Ensure no crystals are trapped in the fold creases (prevents incomplete burn).
-
Combustion:
-
Flush a 500 mL thick-walled Erlenmeyer flask with 100% Oxygen for 2 mins.
-
Ignite the fuse and immediately insert the stopper/platinum basket into the flask.
-
Invert flask during combustion to seal the joint with the absorbing liquid.
-
-
Absorption: Shake vigorously for 30 mins. Allow mist to settle.
-
Quantification:
-
Bromine: Potentiometric titration with 0.01 N AgNO3.
-
Fluorine: Ion Selective Electrode (ISE) or Ion Chromatography (IC) using the absorption buffer.
-
Protocol B: Automated CHN with Fluorine Additives
Optimizing standard analyzers for F-containing samples.
-
Capsule Prep: Use Tin (Sn) capsules.
-
Additive: Add 5–10 mg of V2O5 (Vanadium Pentoxide) or WO3 (Tungsten Trioxide) to the sample.
-
Mechanism:[1] These act as "combustion aids" to prevent the formation of stable metal fluorides in the ash and ensure complete oxidation of the soot from the Bromine atom.
-
-
Temperature: Ensure combustion tube is >1000°C.
-
Sequence: Run a "Conditioning" blank with high Fluorine content before the actual sample to passivate the active sites in the column.
Part 4: Decision Logic & Workflows
Figure 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the appropriate elemental analysis method based on sample availability and regulatory requirements.
Figure 2: The Schöniger Flask Workflow (Halogen Specific)
Caption: Step-by-step workflow for the Oxygen Flask Combustion method, critical for accurate Fluorine/Bromine recovery.
References
-
Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. Link
-
United States Pharmacopeia (USP). <471> Oxygen Flask Combustion. USP-NF.[2] Link
-
European Medicines Agency (EMA). ICH Q3D(R1) Guideline on Elemental Impurities. (2019).[3] Link
-
National Institute of Standards and Technology (NIST). Standard Reference Materials for Organic Analysis.Link
-
Exeter Analytical. Analysis of Fluorine in Organic Compounds. Technical Note. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
